1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate
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Overview
Description
1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate (1-t-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate) is an organic compound that is used in various scientific research applications. It is a cyclic dicarboxylic acid ester with a molecular formula of C12H22O4. The compound is a colorless, crystalline solid and is highly soluble in organic solvents. It has a melting point of 81-83 °C and a boiling point of 211-213 °C. It is also known as t-butyl-6-methyl-1,4-diazepane-1,6-dicarboxylate, t-butyl-6-methyl-1,4-diazepane-1,6-dicarboxylic acid ester, and t-butyl-6-methyl-1,4-diazepane-1,6-dicarboxylic acid ester.
Mechanism of Action
1-t-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate has a number of mechanisms of action. It is a strong base and can act as a catalyst in a variety of organic reactions. Additionally, it can act as a nucleophile in the formation of various organic compounds such as 1,4-dihydropyridines and 1,4-dihydroquinolines. Furthermore, it can act as an acid in the formation of polyesters and polyamides.
Biochemical and Physiological Effects
1-t-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate has a number of biochemical and physiological effects. It can act as a chelating agent, which means it can bind to metal ions and form complexes. This can be beneficial in the treatment of some diseases, such as iron overload, by reducing the amount of free iron in the body. Additionally, it can act as an antioxidant, which can help to reduce oxidative damage to cells and tissues.
Advantages and Limitations for Lab Experiments
1-t-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is that it is a relatively inexpensive and readily available compound. Additionally, it is a relatively non-toxic compound, making it a safe and viable option for use in laboratory experiments. However, it has some limitations, such as its low solubility in water, which can make it difficult to use in some experiments.
Future Directions
1-t-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate has a number of potential future directions. One possibility is the use of the compound as a starting material for the synthesis of new pharmaceutical compounds. Additionally, it could be explored as a potential chelating agent for the treatment of diseases such as iron overload. Furthermore, it could be used as an antioxidant in the treatment of oxidative damage to cells and tissues. Finally, it could be explored as a potential catalyst for the synthesis of polymers and other organic compounds.
Synthesis Methods
1-t-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate can be synthesized by a two-step process. In the first step, t-butyl-6-methyl-1,4-diazepane is reacted with acetic anhydride in the presence of pyridine. This reaction results in the formation of the acylated product, t-butyl-6-methyl-1,4-diazepane-1,6-dicarboxylic anhydride. In the second step, the anhydride is reacted with an alkali metal hydroxide such as sodium hydroxide or potassium hydroxide, to form the desired product, 1-t-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate.
Scientific Research Applications
1-t-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate has a wide range of scientific research applications. It is used as a reagent for the synthesis of various organic compounds such as 1,4-dihydropyridines, 1,4-dihydroquinolines, and 1,4-dihydroisoquinolines. It is also used as a catalyst in the synthesis of polyesters and polyamides. Additionally, it is used as a starting material for the synthesis of various pharmaceutical compounds such as anti-cancer drugs and antibiotics.
properties
IUPAC Name |
1-O-tert-butyl 6-O-methyl 1,4-diazepane-1,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-13-7-9(8-14)10(15)17-4/h9,13H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXFWFMKXWWRCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC(C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate |
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